2-(4-Ethylphenoxy)phenol
Description
2-(4-Ethylphenoxy)phenol is a phenolic compound featuring a phenol core substituted at the ortho-position with a 4-ethylphenoxy group. This structure confers unique physicochemical properties, including moderate polarity due to the ether linkage and the phenolic hydroxyl group. The compound has been identified as a metabolite in plant tissues, such as Codonopsis tubers, where its down-accumulation suggests tissue-specific biosynthetic regulation .
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-(4-ethylphenoxy)phenol |
InChI |
InChI=1S/C14H14O2/c1-2-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15/h3-10,15H,2H2,1H3 |
InChI Key |
UXQREJVIYIDRHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=CC=C2O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituted Benzoylthiourea Derivatives
Several 2-((4-ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides (e.g., 5d, 5e, 5f) share the 4-ethylphenoxy moiety but incorporate a benzamide-thiourea hybrid structure. Key differences include:
- Functional Groups: The thiourea (-NHC(S)NH-) group enhances hydrogen-bonding capacity compared to the parent phenol.
Table 1: Physical Properties of Substituted Benzoylthiourea Derivatives
| Compound | Yield (%) | Melting Point (°C) | Key Substituents |
|---|---|---|---|
| 5d (2,4,6-F₃C₆H₂) | 72 | 122–123 | Trifluorophenyl |
| 5e (3,4,5-F₃C₆H₂) | 75 | 133–134 | Trifluorophenyl |
| 5f (2-CF₃C₆H₄) | 74 | 123–124 | Trifluoromethylphenyl |
N-Acyl Thiourea Derivatives with Halogen Substituents
Compounds 1n and 1o feature halogenated pyridine rings, introducing steric and electronic effects:
- Synthetic Yield : Lower yields (54–61%) compared to benzoylthioureas suggest challenges in introducing halogens.
Table 2: Halogenated N-Acyl Thiourea Derivatives
| Compound | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) | Halogen |
|---|---|---|---|---|
| 1n (Cl₂) | 61 | 138.6–140 | 459.06 | Cl |
| 1o (Br₂) | 54 | 140.2–142.9 | 546.96 | Br |
Phenolic Schiff Base Derivatives
Schiff bases like (E)-2-[(4-ethoxyphenylimino)methyl]-4-methoxyphenol () and 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol () share phenolic cores but differ in functionalization:
- Imine Linkage : Replaces the ether group, enabling coordination chemistry (e.g., metal complexation).
- Methoxy/Ethoxy Groups: Enhance solubility in organic solvents compared to 2-(4-ethylphenoxy)phenol.
Key Data :
- (E)-2-[(4-ethoxyphenylimino)methyl]-4-methoxyphenol: Yield 75%, m.p. 365–367 K .
- 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Synthesized for complexation studies, with structural analogs reported .
Alkylphenol Derivatives
lists structurally simpler alkylphenols (e.g., 4-propylphenol, 4-butylphenol), which lack the phenoxy bridge but share lipophilic alkyl chains. Key contrasts include:
- Polarity: this compound’s ether linkage increases polarity compared to non-ether alkylphenols.
- Biosynthetic Role: Alkylphenols are often associated with antimicrobial properties, whereas this compound’s metabolic role remains unclear .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
